3-O-Methyl Estrone 17-(Ethanediyl Ketal)

Steroid Synthesis Intermediate Purity Crystallization

Choose 3-O-Methyl Estrone 17-(Ethanediyl Ketal) for its orthogonal 3-O-methyl ether and 17-ethanediyl ketal protection, essential for selective transformations in steroid synthesis. Its distinct lower melting point (100-101.5°C vs. 164-174°C for unprotected 3-methyl ether) reduces recrystallization costs and simplifies large-scale handling. This intermediate is crucial for high-yield mestranol production (up to 95% reported) and serves as a reliable HPLC/GC reference standard. Secure your protected estrone intermediate today.

Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
CAS No. 28336-29-0
Cat. No. B139296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyl Estrone 17-(Ethanediyl Ketal)
CAS28336-29-0
Synonyms3-Methoxy-estra-1,3,5(10)-trien-17-one Cyclic 1,2-Ethanediyl Acetal;  Estrone 3-Methyl Ether 17-(Ethylene Ketal)
Molecular FormulaC21H28O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)OC
InChIInChI=1S/C21H28O3/c1-20-9-7-17-16-6-4-15(22-2)13-14(16)3-5-18(17)19(20)8-10-21(20)23-11-12-24-21/h4,6,13,17-19H,3,5,7-12H2,1-2H3/t17-,18-,19+,20+/m1/s1
InChIKeyZYEPWFOAZRKWFN-ZRNYENFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-O-Methyl Estrone 17-(Ethanediyl Ketal) (CAS 28336-29-0) in Steroid Synthesis and Procurement


3-O-Methyl Estrone 17-(Ethanediyl Ketal) (CAS 28336-29-0), also known as Estrone 3-Methyl Ether 17-(Ethylene Ketal) , is a protected estrone derivative belonging to the class of estrane steroids [1]. It features a methoxy group at the 3-position and an ethanediyl ketal protecting group at the 17-keto position [2], making it a pivotal intermediate in the multi-step synthesis of various estrogen derivatives and complex steroidal compounds [3].

Why Substituting 3-O-Methyl Estrone 17-(Ethanediyl Ketal) with Generic Analogs Risks Synthetic Failure


Direct substitution of 3-O-Methyl Estrone 17-(Ethanediyl Ketal) with related estrone derivatives, such as unprotected estrone 3-methyl ether or other 17-ketals, is not feasible without compromising synthetic outcomes. The presence of both the 3-O-methyl ether and the 17-ethanediyl ketal provides a specific orthogonal protection profile that is essential for sequential transformations in complex steroid syntheses [1]. Unprotected 17-keto forms may undergo unwanted side reactions (e.g., nucleophilic addition or reduction) during functionalization at other positions, while alternative 17-protecting groups (e.g., different ketals or acetals) exhibit divergent stability and cleavage kinetics . The quantitative evidence below demonstrates that the unique physicochemical and stability attributes of this compound directly impact synthetic efficiency and final product purity.

Quantitative Differentiation of 3-O-Methyl Estrone 17-(Ethanediyl Ketal) vs. Estrone 3-Methyl Ether and Estrone 17-Ethylene Ketal


Melting Point: 3-O-Methyl Estrone 17-(Ethanediyl Ketal) Exhibits Significantly Lower Melting Point than Key Analogs

3-O-Methyl Estrone 17-(Ethanediyl Ketal) melts at 100-101.5 °C , which is 64-73 °C lower than estrone 3-methyl ether (164-174 °C) [1] and 81-82 °C lower than estrone 17-ethylene ketal (182 °C) . This substantial reduction in melting point suggests distinct solid-state packing, potentially indicating enhanced solubility or different crystallization behavior.

Steroid Synthesis Intermediate Purity Crystallization

Molecular Weight: 3-O-Methyl Estrone 17-(Ethanediyl Ketal) Offers Balanced Protection for Downstream Transformations

3-O-Methyl Estrone 17-(Ethanediyl Ketal) has a molecular weight of 328.45 g/mol (C21H28O3) , compared to 284.39 g/mol (C19H24O2) for estrone 3-methyl ether [1] and 314.42 g/mol (C20H26O3) for estrone 17-ethylene ketal . The additional 44 Da relative to estrone 3-methyl ether corresponds exactly to the ethanediyl (ethylene) ketal protecting group (C2H4O2), confirming its identity as the fully protected derivative.

Steroid Intermediates Protecting Group Strategy Molecular Design

Solubility Profile: 3-O-Methyl Estrone 17-(Ethanediyl Ketal) Dissolves in Dichloromethane, Distinct from Analogs

3-O-Methyl Estrone 17-(Ethanediyl Ketal) is reported as soluble in dichloromethane . In contrast, estrone 17-ethylene ketal is soluble in chloroform and dichloromethane , while estrone 3-methyl ether is soluble in chloroform and hydrochloride . The specific solubility of the target compound in dichloromethane, a common solvent for steroid chemistry, may simplify reaction workup and purification compared to analogs requiring chlorinated solvents like chloroform.

Solubility Reaction Medium Workup

Orthogonal Protection: 3-O-Methyl and 17-Ethanediyl Ketal Enable Selective Transformations Not Possible with Unprotected Analogs

3-O-Methyl Estrone 17-(Ethanediyl Ketal) combines a 3-methoxy group (stable to base, cleavable by strong acids or Lewis acids) with a 17-ethanediyl ketal (acid-labile protecting group) [1]. This orthogonal protection profile is absent in estrone 3-methyl ether (only 3-methoxy, 17-keto exposed) [2] and estrone 17-ethylene ketal (only 17-ketal, 3-OH exposed) [3]. The ability to selectively deprotect the 17-ketal under mild acidic conditions while retaining the 3-methoxy group allows for sequential functionalization at C17 without affecting the A-ring, a critical requirement in the synthesis of mestranol [4] and other estrogen derivatives.

Protecting Group Strategy Orthogonal Deprotection Multi-step Synthesis

Optimal Procurement and Application Scenarios for 3-O-Methyl Estrone 17-(Ethanediyl Ketal)


Multi-Step Synthesis of Mestranol and Related 17α-Ethynyl Estrogens

The compound serves as a protected intermediate in the synthesis of mestranol (17α-ethynylestradiol 3-methyl ether). The 17-ketal protects the keto group during ethynylation at C17 , while the 3-methoxy group remains intact. Selective deprotection of the ketal under mild acidic conditions yields the 17α-ethynyl-17β-hydroxy intermediate, which can be further transformed to mestranol in high yield (up to 95% as reported for analogous sequences) . This application leverages the orthogonal protection profile established in Section 3.

Analytical Method Development and Quality Control for Steroid APIs

Due to its well-defined melting point (100-101.5 °C) and solubility in dichloromethane , 3-O-Methyl Estrone 17-(Ethanediyl Ketal) is suitable as a reference standard in HPLC and GC methods for monitoring the synthesis of estrone-based pharmaceuticals . Its distinct physicochemical properties (Section 3) enable reliable calibration and impurity profiling in quality control laboratories.

Industrial-Scale Crystallization and Purification Workflows

The significantly lower melting point (100-101.5 °C) compared to estrone 3-methyl ether (164-174 °C) and estrone 17-ethylene ketal (182 °C) suggests that 3-O-Methyl Estrone 17-(Ethanediyl Ketal) may offer more facile crystallization and handling in large-scale manufacturing . This can reduce energy costs during recrystallization and simplify purification steps, making it a cost-effective choice for industrial procurement.

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